tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)azetidine-1-carboxylate
Overview
Description
“tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 876149-42-7 . It has a molecular weight of 320.39 . The IUPAC name of this compound is tert-butyl 3-({[(benzyloxy)carbonyl]amino}methyl)-1-azetidinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-14(11-19)9-18-15(20)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3, (H,18,20) . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 320.39 . It’s recommended to be stored in a refrigerated environment .Scientific Research Applications
Synthesis and Peptide Research
Amino Acid-Azetidine Chimeras : Azetidine analogs, such as tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)azetidine-1-carboxylate, have been synthesized and are used to study the influence of conformation on peptide activity. These compounds serve as important tools in peptide research (Sajjadi & Lubell, 2008).
Antimicrobial Agents Synthesis : Substituted phenyl azetidines, which can be derived from compounds like this compound, have been explored for their potential as antimicrobial agents. These compounds are characterized and screened for their activity, showing the versatility of azetidine derivatives in medicinal chemistry (Doraswamy & Ramana, 2013).
C-Alkylation in Peptides : This compound is involved in the C-alkylation of peptides, highlighting its role in peptide backbone modification. Such processes are significant in the synthesis of peptides containing alkylated aminomalonic acid (Matt & Seebach, 1998).
Organic Chemistry and Structural Studies
Building Blocks in Synthetic Organic Chemistry : tert-Butyl phenylazocarboxylates, related to this compound, act as versatile building blocks in organic chemistry. They are used for nucleophilic substitutions and radical reactions, indicating their utility in diverse synthetic pathways (Jasch, Höfling, & Heinrich, 2012).
Crystal Structure Studies : The study of compounds like this compound contributes to understanding the conformational aspects of peptides. Crystallographic studies provide insights into how N-methylation affects peptide conformation (Jankowska et al., 2002).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a complex organic molecule that may interact with multiple biological targets, depending on its specific chemical structure and properties .
Mode of Action
It’s known that the compound contains a benzyloxy carbonyl group, which is often used in organic synthesis as a protecting group for amines . This suggests that the compound might interact with its targets by releasing the protected amine group under certain conditions .
Biochemical Pathways
Given its structure, it’s plausible that it could be involved in pathways related to amine metabolism or peptide synthesis .
Pharmacokinetics
The compound’s solubility and stability in various solvents suggest that it might have good bioavailability .
Result of Action
Given its potential role in amine metabolism or peptide synthesis, it might influence protein structure and function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the release of the protected amine group might depend on the pH of the environment .
Properties
IUPAC Name |
tert-butyl 3-(phenylmethoxycarbonylaminomethyl)azetidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-14(11-19)9-18-15(20)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAOENDFFVJNFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CNC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201130317 | |
Record name | 1,1-Dimethylethyl 3-[[[(phenylmethoxy)carbonyl]amino]methyl]-1-azetidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201130317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876149-42-7 | |
Record name | 1,1-Dimethylethyl 3-[[[(phenylmethoxy)carbonyl]amino]methyl]-1-azetidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=876149-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-[[[(phenylmethoxy)carbonyl]amino]methyl]-1-azetidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201130317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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